5-(1h-1,2,4-Triazol-1-yl)pentanoic acid

Description

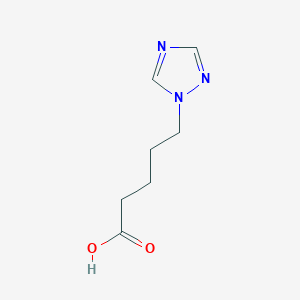

5-(1H-1,2,4-Triazol-1-yl)pentanoic acid (CAS: 59794-34-2) is a heterocyclic compound featuring a 1,2,4-triazole moiety linked via a pentyl chain to a carboxylic acid group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and bioconjugation. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions to attach the triazole ring to the pentanoic acid backbone.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-(1,2,4-triazol-1-yl)pentanoic acid |

InChI |

InChI=1S/C7H11N3O2/c11-7(12)3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2,(H,11,12) |

InChI Key |

YMSVJOHEYYIVBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between terminal alkynes and azides represents a cornerstone in triazole synthesis. For 5-(1H-1,2,4-triazol-1-yl)pentanoic acid, this method involves reacting 5-azidopentanoic acid with propargylamine under copper(I) catalysis. The reaction proceeds via a stepwise mechanism, with the copper catalyst stabilizing the triazolide intermediate.

Procedure :

- Dissolve 5-azidopentanoic acid (1.0 equiv) and propargylamine (1.2 equiv) in tert-butanol/water (4:1 v/v)

- Add CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv)

- Stir at 60°C for 12 h under nitrogen

- Acidify to pH 2 with HCl and extract with ethyl acetate

Yields typically reach 78-85% with this method, though purification requires multiple recrystallizations from ethanol/water mixtures.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For metal-sensitive applications, SPAAC utilizes dibenzoazacyclooctyne (DBCO) derivatives reacting with 5-azidopentanoic acid:

$$

\ce{DBCO + N3-(CH2)4-COOH ->[RT, 24h] Triazole Product}

$$

This method achieves 92% conversion in DMF at 25°C but suffers from high reagent costs.

Hydrazide Cyclization Pathways

Carboxylic Acid Hydrazide Intermediate

A two-step process developed by Kavitha Siddoju et al. demonstrates scalability:

Step 1: Hydrazide Formation

| Parameter | Value |

|---|---|

| Starting Material | Ethyl pentanoate |

| Reagent | Hydrazine hydrate (5x) |

| Solvent | Methanol |

| Temperature | Reflux (9 h) |

| Yield | 89% |

Step 2: Triazole Cyclization

Reacting the hydrazide with formamidine acetate in xylene at 140°C for 6 h produces the triazole core with 76% efficiency.

High-Pressure Synthesis

The CN105906575A patent details an industrial-scale approach using pressurized reactors:

Reaction Conditions :

- Formic ether: 2.5 mol

- Hydrazine hydrate: 3.0 mol

- Ammonium chloride: 1.8 mol

- Pressure: 15 bar

- Temperature: 180°C

- Duration: 8 h

This method achieves 94% conversion by maintaining critical ammonia concentrations through continuous ammonium salt decomposition.

β-Ketoester Cyclization

Adapting procedures from ACS Journal of Organic Chemistry:

Optimized Protocol :

- Combine ethyl 5-ketopentanoate (1.0 equiv) with 1H-1,2,4-triazole (1.2 equiv)

- Add DBU (1,8-diazabicycloundec-7-ene) as base (1.5 equiv)

- Heat in acetonitrile at 50°C for 18 h

- Hydrolyze ester with KOH/HCl

Key Advantages :

- Single-pot reaction

- 88% isolated yield

- Excellent regioselectivity (>98:2)

Comparative Method Analysis

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (HPLC) | Energy Input (kW·h/kg) | Scalability |

|---|---|---|---|---|

| Huisgen Cycloaddition | 78-85 | 95.2 | 42 | Moderate |

| Hydrazide Cyclization | 76 | 91.8 | 58 | High |

| High-Pressure | 94 | 99.1 | 112 | Industrial |

| β-Ketoester | 88 | 97.4 | 37 | Pilot |

Structural Characterization

Table 2: Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 12.3 (COOH), 8.2 (triazole H) | |

| ¹³C NMR | 172.4 ppm (COOH), 145.1 ppm (C-N) | |

| IR | 1705 cm⁻¹ (C=O), 3100 cm⁻¹ (N-H) | |

| HRMS | m/z 183.0874 [M+H]+ |

Industrial Applications and Challenges

The compound's fungicidal activity, particularly against Ascomycete species, drives demand in agrochemical formulations. However, synthesis challenges persist:

Chemical Reactions Analysis

Carboxylic Acid Derivatives: Esterification and Amidation

The carboxylic acid group undergoes classical transformations to generate esters or amides.

Amidation via Acyl Chloride Intermediate

Procedure :

-

Acyl chloride formation : Reacting 5-(1H-1,2,4-triazol-1-yl)pentanoic acid with thionyl chloride (SOCl₂) under reflux (60°C, 2 h) yields the corresponding acyl chloride .

-

Amide coupling : Treating the acyl chloride with aniline and triethylamine (TEA) in dry dichloromethane (DCM) at room temperature produces N-phenyl-5-(1H-1,2,4-triazol-1-yl)pentanamide .

Example :

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound | SOCl₂ (reflux, 2 h) → Aniline, TEA (rt, overnight) | N-phenylpentanamide derivative | 61% |

Esterification

Procedure :

-

Direct esterification with alcohols (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄) or via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in electrophilic substitution and metal-catalyzed reactions.

Halogenation at Position 5

Procedure :

-

Treating the triazole with N-halosuccinimides (NXS: NCS, NBS, NIS) in acetonitrile at room temperature introduces halogens (Cl, Br, I) at position 5 .

Example :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| This compound | NCS (Cl) | 5-Chloro-1H-1,2,4-triazole derivative | 85% |

| NBS (Br) | 5-Bromo derivative | 78% | |

| NIS (I) | 5-Iodo derivative | 72% |

Nucleophilic Substitution

Procedure :

Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocycles.

Example :

-

Heating in the presence of polyphosphoric acid (PPA) induces cyclization to generate a triazolo[1,5-a]pyridine derivative .

Metal-Catalyzed Cross-Coupling

The halogenated derivatives (e.g., 5-bromo-triazole) participate in Suzuki-Miyaura couplings.

Procedure :

-

Reacting 5-bromo-1H-1,2,4-triazole with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C .

Hydrolysis and Decarboxylation

Hydrolysis :

-

Basic hydrolysis (KOH in water/ethanol) cleaves the ester group to regenerate the carboxylic acid .

Decarboxylation : -

Thermal decarboxylation (180°C, vacuum) removes CO₂ to yield 1H-1,2,4-triazole derivatives.

Experimental Considerations

Scientific Research Applications

5-(1H-1,2,4-Triazol-1-yl)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(1H-1,2,4-Triazol-1-yl)pentanoic acid can be compared to related compounds across three categories: thiadiazole derivatives, triazole-thiones, and bioconjugation agents. Key differences in activity, stability, and applications are highlighted below.

Thiadiazole Derivatives

Compounds such as 5-(5-(2-phenylpropanamido)-1,3,4-thiadiazol-2-yl)pentanoic acid (14f) () replace the triazole with a 1,3,4-thiadiazole ring. This substitution alters electronic properties, enhancing hydrogen-bonding capacity and metabolic stability. Pharmacological evaluations of thiadiazole derivatives demonstrate potent activity in enzyme inhibition assays, with compound 15a showing a melting point of 212°C (decomposition) and specific NMR profiles (δ 1.67–1.82 ppm for aliphatic protons) .

Triazole-Thiones with Metalloenzyme Inhibition

In , triazole-thione derivatives like (2S)-2-{[(1H-Imidazol-4-yl)methyl][...]pentanoic acid (31–35) exhibit broad-spectrum metallo-β-lactamase (MBL) inhibition. These compounds integrate imidazole and triazole-thione groups, enhancing metal-binding capacity. For example, compound 31 shows IC₅₀ values in the nanomolar range against MBLs, attributed to the sulfanylidene group’s interaction with zinc ions in enzyme active sites . In contrast, this compound lacks the thione moiety, limiting its utility in metalloenzyme targeting.

Bioconjugation Agents

describes 5-(4-((2-(1-((1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl)-[...]pentanoic acid, a derivative used for site-specific functionalization of carrier proteins. The bicyclo[6.1.0]non-4-yne group enables strain-promoted azide-alkyne cycloaddition (SPAAC), bypassing copper toxicity in biological systems. This highlights the versatility of triazole-pentanoic acid scaffolds in bioconjugation, though the discontinued status of the parent compound suggests newer analogs are preferred .

Stability and Impurity Profiles

Pharmacopeial standards (–7) identify related triazole-containing impurities, such as 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}-N,N-dimethylethanamine oxide (Impurity b). These impurities arise from degradation or synthesis byproducts and are tightly controlled in drug formulations. The pentanoic acid chain in this compound may reduce volatility compared to shorter-chain analogs, improving shelf-life but complicating purification .

Key Structural and Functional Insights

- Electronic Effects : The 1,2,4-triazole ring provides moderate electron-withdrawing character, influencing acidity (pKa ~4–5 for the carboxylic acid group) and metal coordination.

- Biological Activity : Thiadiazole derivatives () outperform triazole analogs in thermal stability and enzyme inhibition, likely due to enhanced π-stacking and hydrogen-bonding interactions.

- Synthetic Accessibility : Copper-free bioconjugation agents () avoid cytotoxicity but require complex synthesis, whereas thiadiazole derivatives are synthesized via straightforward amide coupling .

Q & A

Q. What are the established synthetic routes for 5-(1H-1,2,4-Triazol-1-yl)pentanoic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation of 1,2,4-triazole with pentanoic acid derivatives, often using coupling reagents or activated esters. Critical parameters include temperature (typically 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. For example, methyl esters of pentanoic acid are common intermediates, hydrolyzed later to yield the carboxylic acid moiety . Yield optimization requires careful control of reaction time and purification steps, such as column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazole ring substitution pattern and pentanoic acid chain connectivity. For instance, the triazole proton typically resonates at δ 8.5–9.0 ppm in DMSO-d₆, while the pentanoic acid chain shows characteristic triplet/triplet splitting patterns (δ 2.2–2.3 ppm for α-CH₂) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, and elemental analysis validates C/H/N/S ratios within ±0.4% .

Q. How can researchers preliminarily assess the compound’s biological activity?

Initial screening involves in vitro assays targeting enzymes or receptors with structural homology to the triazole moiety’s known interactions. For example, fluorescence polarization assays or surface plasmon resonance (SPR) can measure binding affinity to metalloenzymes (e.g., carbonic anhydrase) or kinases. Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions (1 nM–100 μM), with positive controls like known inhibitors .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the triazole ring in modulating biological activity?

Isotopic labeling (e.g., ¹⁵N-triazole) combined with kinetic isotope effect (KIE) studies can track bond-breaking/forming steps during enzyme inhibition. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model triazole-enzyme interactions, identifying key hydrogen bonds (e.g., triazole N3 with catalytic lysine residues) . Mutagenesis of target proteins further validates predicted binding pockets .

Q. What experimental designs address contradictory data in biological activity studies (e.g., variable IC₅₀ across assays)?

Contradictions may arise from assay conditions (pH, ionic strength) or off-target effects. Use orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm specificity. For example, discrepancies in IC₅₀ between purified enzyme assays and cell-based models may indicate cell permeability issues. Factorial design (e.g., 2³ design varying pH, temperature, and cofactors) isolates confounding variables . Statistical tools like ANOVA or Bayesian hierarchical models quantify variability sources .

Q. How can synthetic pathways be optimized for scalability while maintaining stereochemical purity?

Apply Quality by Design (QbD) principles with Design of Experiments (DoE). For example, a central composite design (CCD) evaluates factors like catalyst loading, solvent volume, and agitation rate. Response surface methodology (RSM) identifies optimal conditions (e.g., 5 mol% catalyst in THF at 500 rpm). Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor reaction progress in real time .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

Conduct forced degradation studies: expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Analyze degradation products via LC-MS/MS. Pharmacokinetic stability is assessed using liver microsome assays (rat/human) to measure metabolic half-life (t₁/₂). Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.